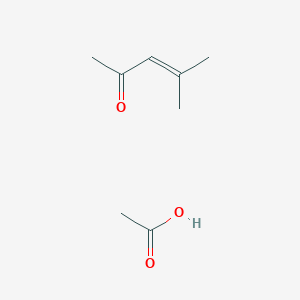
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide: is a sulfur-containing heterocyclic compound This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom The compound also features a chlorine atom at the 4-position and a methylene group at the 3-position, along with a 1,1-dioxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dichloride, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the 1,1-dioxide group, yielding the corresponding thiopyran derivative.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives without the 1,1-dioxide group.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the thiopyran ring and the 1,1-dioxide group can impart unique biological activities, such as antimicrobial or anticancer effects. Ongoing research aims to identify and optimize derivatives with enhanced efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the sulfur atom in the thiopyran ring can form interactions with metal ions or amino acid residues in enzyme active sites, influencing the enzyme’s catalytic activity. The 1,1-dioxide group can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
2H-Thiopyran, 3,4-dihydro-: A thiopyran derivative without the chlorine and methylene groups.
2H-Thiopyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A thiopyran derivative with different substituents.
Uniqueness: The uniqueness of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide lies in its combination of functional groups. The presence of the chlorine atom, methylene group, and 1,1-dioxide functionality imparts distinct chemical reactivity and biological activity compared to other thiopyran derivatives. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61170-20-5 |
|---|---|
Formule moléculaire |
C6H7ClO2S |
Poids moléculaire |
178.64 g/mol |
Nom IUPAC |
4-chloro-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H7ClO2S/c1-5-4-10(8,9)3-2-6(5)7/h2H,1,3-4H2 |
Clé InChI |
LRLLCCDVXSEOQT-UHFFFAOYSA-N |
SMILES canonique |
C=C1CS(=O)(=O)CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



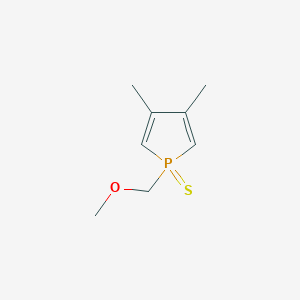
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
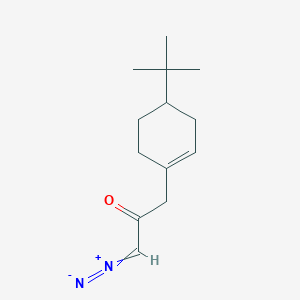

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
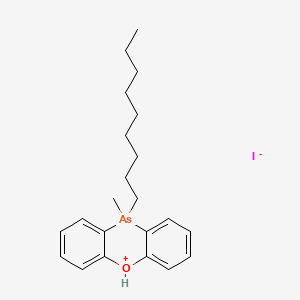
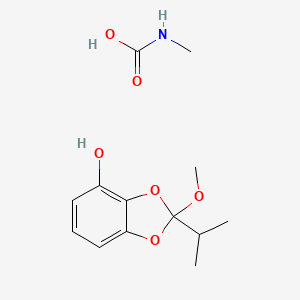
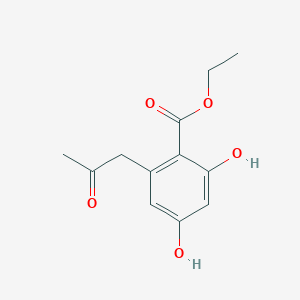
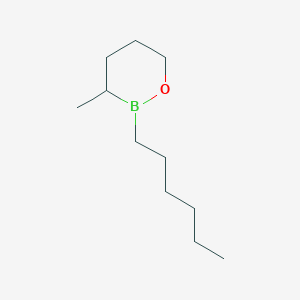
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
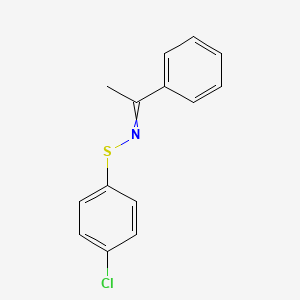
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
